molecular formula C16H16ClFN4O2 B2809762 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1040662-40-5

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2809762
CAS RN: 1040662-40-5
M. Wt: 350.78
InChI Key: GCVDEGXXTCMTJO-UHFFFAOYSA-N
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Description

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, pharmacology, and chemistry. This compound is commonly referred to as 6-(4-(3-Cl-4-F-Phenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one or simply as Compound X.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one and its derivatives are frequently synthesized for various chemical and biological applications. The compound serves as a core structure for creating a range of bioactive molecules. For instance, flunarizine, a drug derived from similar compounds, is produced industrially through condensation reactions and exhibits vasodilating effects and antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological and Pharmacological Studies

  • Amide derivatives of quinolone, which structurally resemble the compound , show significant antimicrobial activity against various bacterial strains and fungi, indicating potential for therapeutic applications in treating infections (Patel, Patel, & Chauhan, 2007).
  • The compound's analogues are used in crystallographic studies to understand molecular structures and interactions, aiding in the design of new drugs and materials (Ullah & Stoeckli-Evans, 2021).
  • Novel herbicidal 1-phenyl-piperazine-2,6-diones, with the core structure related to the compound, have been synthesized for agricultural applications, indicating its utility in non-pharmacological domains (Li et al., 2005).

Molecular and Crystallography Studies

  • The title compound's analogues are used in X-ray diffraction studies to determine molecular configurations and interactions at the atomic level, contributing to the field of materials science and drug development (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c1-20-15(23)5-4-14(19-20)16(24)22-8-6-21(7-9-22)11-2-3-13(18)12(17)10-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVDEGXXTCMTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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